molecular formula C6H13NO3 B14789539 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol

2,4-Bis(hydroxymethyl)pyrrolidin-3-ol

Cat. No.: B14789539
M. Wt: 147.17 g/mol
InChI Key: WMFOQNKUMMYDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(hydroxymethyl)pyrrolidin-3-ol is a nitrogen-containing heterocyclic compound with significant biological and chemical properties. This compound is part of the pyrrolidine family, which is known for its versatility in medicinal chemistry and drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol typically involves the cyclization of acyclic intermediates. One common method is the stereoselective cyclization of acyclic precursors, which leads to the formation of the pyrrolidine ring . The reaction conditions often include the use of protecting groups such as benzyl carbonate to facilitate the handling of intermediates and prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques such as 1,3-dipolar cycloaddition reactions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert them into primary alcohols .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products: The major products formed from these reactions include aldehydes, carboxylic acids, and primary alcohols. These products can be further utilized in the synthesis of more complex molecules and bioactive compounds .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2,4-bis(hydroxymethyl)pyrrolidin-3-ol

InChI

InChI=1S/C6H13NO3/c8-2-4-1-7-5(3-9)6(4)10/h4-10H,1-3H2

InChI Key

WMFOQNKUMMYDQW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(N1)CO)O)CO

Origin of Product

United States

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